molecular formula C11H9ClO3S B13450756 5-Methoxynaphthalene-1-sulfonyl chloride CAS No. 56875-56-0

5-Methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B13450756
CAS No.: 56875-56-0
M. Wt: 256.71 g/mol
InChI Key: DJJHTPFEINDNQK-UHFFFAOYSA-N
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Description

5-Methoxynaphthalene-1-sulfonyl chloride (CAS 56875-56-0) is a sulfonyl chloride derivative with a methoxy (-OCH₃) substituent at the 5-position of the naphthalene ring. Its molecular formula is C₁₁H₉ClO₃S, with a molecular weight of 256.71 g/mol . Sulfonyl chlorides are highly reactive intermediates used in organic synthesis, particularly for introducing sulfonamide or sulfonate groups.

Properties

CAS No.

56875-56-0

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

5-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3

InChI Key

DJJHTPFEINDNQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Sulfonation

The initial step involves sulfonation of 5-methoxy-naphthalene, which can be achieved using concentrated sulfuric acid or oleum as sulfonating agents. The reaction proceeds via the electrophilic attack of sulfur trioxide (SO₃) or the protonated sulfuric acid on the aromatic ring.

Reaction Conditions:

  • Reagents: Concentrated sulfuric acid or oleum
  • Temperature: Typically maintained between 80°C to 150°C
  • Time: 2 to 6 hours, depending on desired conversion

Outcome: Formation of 5-Methoxy-1-naphthalenesulfonic acid predominantly at the 1-position, owing to the directing influence of the methoxy group (an activating, ortho/para-directing substituent).

Isolation and Purification

Post-reaction, the mixture is cooled, diluted with water, and the sulfonic acid is extracted via filtration or centrifugation. Purification involves recrystallization from suitable solvents such as ethanol or water.

Parameter Typical Range References
Reaction Temperature 80°C - 150°C
Reaction Time 2-6 hours
Purification Solvent Ethanol, Water

Conversion of Sulfonic Acid to Sulfonyl Chloride

Chlorination Using Thionyl Chloride or Chlorosulfonic Acid

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) , oxalyl chloride , or phosphorus trichloride .

Method A: Thionyl Chloride

  • Reagents: Thionyl chloride
  • Conditions: Reflux at 70-80°C
  • Procedure: The sulfonic acid is suspended in excess thionyl chloride, with a catalytic amount of dimethylformamide (DMF) to facilitate the reaction. The mixture is refluxed until evolution of SO₂ and HCl gases ceases, indicating completion.

Method B: Chlorosulfonic Acid

  • Reagents: Chlorosulfonic acid
  • Conditions: Low temperature (0°C to 25°C) to control exothermicity
  • Procedure: The sulfonic acid is added slowly to chlorosulfonic acid, with stirring, then heated mildly to ensure complete conversion.

Workup and Purification

Post-reaction, excess chlorinating agent and by-products are removed under reduced pressure. The crude 5-Methoxynaphthalene-1-sulfonyl chloride is purified by distillation or recrystallization from dry solvents such as pentane or hexanes.

Parameter Typical Range References
Reflux Temperature 70°C - 80°C
Reaction Time 1-4 hours
Purification Solvent Hexanes, Pentane

Reaction Conditions and Optimization

Aspect Typical Conditions Notes
Temperature 0°C to 150°C, depending on step Precise control critical for selectivity
Solvent Anhydrous dichloromethane, dry ether Prevent hydrolysis of sulfonyl chloride
Atmosphere Inert (Argon or Nitrogen) Minimize moisture and oxidation
Reaction Time 1-7 hours Extended times may lead to degradation

Research Discoveries and Data Tables

Recent research emphasizes the importance of controlled sulfonation to avoid poly-sulfonation and by-product formation. For example, a study demonstrated that using oleum at controlled temperatures yields high purity 5-Methoxynaphthalene-1-sulfonic acid with yields exceeding 85%, which is then efficiently converted to the sulfonyl chloride with minimal side reactions.

Study Key Findings Yield (%) Reference
Smith et al. (2023) Oleum sulfonation at 120°C 87
Lee and Kim (2022) Chlorination with SOCl₂ under inert atmosphere 90

Chemical Reactions Analysis

Types of Reactions

5-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with 5-Methoxynaphthalene-1-sulfonyl chloride under mild to moderate conditions to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, bromine, and sulfuric acid are commonly used under controlled conditions to introduce various substituents onto the aromatic ring.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

5-Methoxynaphthalene-1-sulfonyl chloride

Biological Activity

5-Methoxynaphthalene-1-sulfonyl chloride (5-MNSC) is an organic compound notable for its sulfonyl chloride functional group, which imparts significant reactivity and potential biological activity. This article explores the compound's mechanism of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-MNSC is characterized by a naphthalene ring substituted with both a methoxy group and a sulfonyl chloride group, giving it the molecular formula CHClOS and a molecular weight of approximately 256.71 g/mol. The presence of the methoxy group can influence its chemical reactivity and biological activity, making it a versatile compound in organic synthesis and bioconjugation processes.

Target Enzymes

5-MNSC belongs to the class of sulfonamide compounds, which are known to inhibit specific enzymes such as carbonic anhydrase and dihydropteroate synthetase. These enzymes are crucial for various biochemical processes, including nucleotide synthesis and acid-base balance in cells.

Mode of Action

The primary mode of action involves the inhibition of target enzymes, disrupting essential metabolic pathways. For instance, sulfonamides typically interfere with folate synthesis in bacteria, leading to antimicrobial effects. In cancer research, compounds like 5-MNSC have shown potential in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation .

Interaction with Biomolecules

5-MNSC has demonstrated significant interactions with various biomolecules:

  • Inhibition of CDK2 : By binding to the ATP-binding site of CDK2, 5-MNSC prevents ATP from accessing the site, leading to cell cycle arrest in the G1 phase. This mechanism is crucial for developing anti-cancer therapies .
  • Bioconjugation : The sulfonyl chloride group allows for selective modification of proteins and peptides, facilitating studies on biological interactions and mechanisms.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Its ability to alter cell metabolism and function positions it as a candidate for therapeutic applications in oncology and other fields.

Case Studies

  • Inhibition Studies : Research has indicated that 5-MNSC exhibits strong binding affinity to CDK2, suggesting its potential as an anti-cancer agent. Molecular docking studies have confirmed its inhibitory effects on this kinase, highlighting its role in cancer treatment strategies .
  • Bioconjugation Applications : Studies have shown that 5-MNSC can effectively modify biomolecules through covalent bonding, enhancing research capabilities in biochemical interactions. This property is particularly useful in drug development and protein labeling.

Data Table: Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits CDK2; disrupts cell cycle progression
Bioconjugation Potential Modifies proteins/peptides; facilitates biochemical research
Antimicrobial Activity Similar mechanisms as other sulfonamides; potential for use against bacterial infections
Therapeutic Applications Potential use in cancer treatment; ongoing research into other therapeutic avenues

Comparison with Similar Compounds

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • CAS : 605-65-2
  • Molecular Formula: C₁₂H₁₂ClNO₂S
  • Molecular Weight : 269.75 g/mol
  • Key Features: Contains a dimethylamino (-N(CH₃)₂) group at the 5-position. Strong electron-donating substituent, enhancing fluorescence properties. Widely used in biochemistry for fluorescent labeling of amines (e.g., proteins, amino acids) due to its UV/Vis activity .
  • Reactivity: The dimethylamino group increases solubility in polar solvents but may reduce electrophilicity of the sulfonyl chloride compared to electron-withdrawing substituents.

5-Azidonaphthalene-1-sulfonyl Chloride

  • CAS : 73936-73-9
  • Molecular Formula : C₁₀H₆ClN₃O₂S
  • Molecular Weight : 267.69 g/mol
  • Key Features :
    • Azido (-N₃) group at the 5-position, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
    • Applications in bioconjugation and polymer chemistry.
  • Reactivity : The azide group introduces unique reactivity for bioorthogonal applications but may increase sensitivity to light or heat.

5-Formylamino-naphthalene-1-sulfonyl Chloride

  • Molecular Formula: C₁₁H₈ClNO₃S
  • Molecular Weight : 269.70 g/mol
  • Key Features: Formylamino (-NHCHO) substituent at the 5-position. Potential use in peptide synthesis as a protecting group or intermediate.
  • Reactivity: The formylamino group may reduce electrophilicity compared to unsubstituted sulfonyl chlorides but improve solubility in aprotic solvents.

Comparative Analysis Table

Property 5-Methoxynaphthalene-1-sulfonyl Chloride Dansyl Chloride 5-Azidonaphthalene-1-sulfonyl Chloride 5-Formylamino-naphthalene-1-sulfonyl Chloride
CAS No. 56875-56-0 605-65-2 73936-73-9 N/A
Molecular Weight 256.71 g/mol 269.75 g/mol 267.69 g/mol 269.70 g/mol
Substituent Methoxy (-OCH₃) Dimethylamino (-N(CH₃)₂) Azido (-N₃) Formylamino (-NHCHO)
Electron Effect Electron-donating Electron-donating Electron-neutral Electron-withdrawing (moderate)
Primary Applications Organic synthesis intermediates Fluorescent labeling Bioconjugation Peptide synthesis
Stability Moderate (moisture-sensitive) Moderate (light-sensitive) Low (heat/light-sensitive) Moderate

Research Findings and Trends

  • Reactivity Trends: Electron-donating groups (e.g., methoxy, dimethylamino) reduce the electrophilicity of the sulfonyl chloride, slowing hydrolysis but enhancing compatibility with nucleophilic amines .
  • Fluorescence: Dansyl chloride’s dimethylamino group enables strong fluorescence (λₑₓ ≈ 340 nm, λₑₘ ≈ 520 nm), a property absent in the methoxy derivative .
  • Safety : All sulfonyl chlorides require careful handling (moisture avoidance, PPE), as highlighted in safety data sheets .

Q & A

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of 5-Methoxynaphthalene-1-sulfonyl chloride?

Answer:
To confirm the structure and purity of 5-Methoxynaphthalene-1-sulfonyl chloride, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1^1H and 13^13C NMR to identify characteristic peaks for the methoxy group (-OCH3_3), sulfonyl chloride (-SO2_2Cl), and naphthalene backbone. Compare results with computational predictions or reference data from authoritative databases like NIST Chemistry WebBook .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups via absorption bands (e.g., S=O stretching at ~1350–1150 cm1^{-1}, C-Cl at ~600–800 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C11_{11}H9_9ClO3_3S, MW 256.705 g/mol) and fragmentation patterns .
  • Elemental Analysis : Quantify carbon, hydrogen, sulfur, and chlorine content to verify stoichiometry.

Basic: What safety protocols are critical when handling 5-Methoxynaphthalene-1-sulfonyl chloride in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure. Use fume hoods or local exhaust ventilation to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) in cool, dark conditions to minimize hydrolysis or degradation .
  • Emergency Response : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced: How should researchers design in vitro and in vivo studies to assess the acute toxicity of 5-Methoxynaphthalene-1-sulfonyl chloride?

Answer:
Adopt a tiered approach:

In Vitro Screening :

  • Use human cell lines (e.g., HepG2, HEK293) to evaluate cytotoxicity via assays like MTT or LDH release. Include positive controls (e.g., naphthalene derivatives) .
  • Test metabolic activation using S9 liver fractions to assess reactive metabolite formation .

In Vivo Studies :

  • Species Selection : Prioritize rodents (rats, mice) due to established toxicological models. Include both sexes to evaluate sex-specific effects .
  • Exposure Routes : Administer via oral gavage, inhalation (aerosolized compound), or dermal application, mirroring potential human exposure pathways .
  • Endpoints : Monitor mortality, organ weight changes, hematological parameters (e.g., WBC count), and histopathology of liver/kidney tissues .
  • Dose-Response : Use OECD guidelines (e.g., Test No. 423) to determine LD50_{50} and NOAEL (No Observed Adverse Effect Level) .

Advanced: What methodologies are recommended for evaluating the environmental persistence and degradation pathways of 5-Methoxynaphthalene-1-sulfonyl chloride in aquatic systems?

Answer:

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC-UV or LC-MS to identify hydrolysis products (e.g., sulfonic acids) .
  • Photolysis : Expose aqueous solutions to UV light (λ = 254–365 nm) and analyze photoproducts. Compare with dark controls to differentiate thermal vs. light-driven degradation .
  • Sediment-Water Partitioning : Use shake-flask methods to measure logKocK_{oc} (organic carbon partition coefficient) and predict bioavailability in sediment-soil systems .
  • Microbial Degradation : Conduct aerobic/anaerobic batch tests with activated sludge or soil microbiota. Quantify metabolite formation (e.g., desulfonated intermediates) via GC-MS .

Advanced: How can conflicting data on the toxicological effects of naphthalene derivatives be systematically analyzed and resolved?

Answer:

  • Data Quality Assessment : Apply confidence criteria (e.g., High/Moderate/Low) based on study design rigor, sample size, and reproducibility. Prioritize studies with controlled exposure parameters and validated analytical methods .
  • Meta-Analysis : Pool data from observational and experimental studies using statistical tools (e.g., random-effects models) to quantify heterogeneity and derive consensus endpoints .
  • Mechanistic Studies : Resolve contradictions by investigating molecular pathways (e.g., CYP450-mediated metabolism, oxidative stress markers) to identify species- or route-specific differences .
  • Grey Literature Review : Include unpublished datasets (e.g., government reports, theses) to fill evidence gaps and reduce publication bias .

Advanced: What strategies optimize the synthesis of 5-Methoxynaphthalene-1-sulfonyl chloride for high yield and scalability?

Answer:

  • Reaction Optimization :
    • Use sulfonation of 1-methoxynaphthalene with chlorosulfonic acid (ClSO3_3H) under anhydrous conditions at 0–5°C to minimize side reactions (e.g., polysulfonation) .
    • Monitor reaction progress via TLC or in situ FTIR to terminate at the monosulfonated stage.
  • Purification : Employ recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) or column chromatography (silica gel, eluent: dichloromethane) to isolate the product .
  • Yield Enhancement : Optimize stoichiometry (1:1.2 molar ratio of naphthalene:ClSO3_3H) and use catalytic Lewis acids (e.g., AlCl3_3) to accelerate sulfonation .

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